1-(Furo[2,3-b]pyridin-4-yl)ethanone
Description
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-b]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-4-10-9-8(7)3-5-12-9/h2-5H,1H3 |
InChI Key |
AKVUVFZYFVTSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=COC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Intramolecular Cyclization
One of the prominent methods to prepare furo[2,3-b]pyridine derivatives involves the nucleophilic aromatic substitution (S_NAr) of a suitably substituted chloronicotinic acid derivative followed by intramolecular cyclization to form the fused heterocycle.
- Starting from 2,5-dichloronicotinic acid, the carboxylic acid is converted to a tert-butyl ester using acid-catalyzed dehydration with concentrated sulfuric acid on magnesium sulfate in the presence of tert-butanol. This step proceeds with excellent yield (~92%).
- The tert-butyl 2-hydroxyacetate is deprotonated with sodium hydride to generate the nucleophilic alkoxide, which then undergoes an S_NAr reaction displacing the 2-chloro substituent on the nicotinic ester.
- This substitution is followed by intramolecular cyclization to afford the furo[2,3-b]pyridine core.
- Subsequent treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl ester and induces decarboxylation to yield the target furo[2,3-b]pyridine derivative.
This method is advantageous due to its high yields (up to 86% for the cyclization step) and the mild conditions used, making it amenable to scale-up for gram-scale synthesis.
Transition-Metal Catalyzed Cross-Coupling for Ethanone Substitution
The installation of the ethanone substituent at the 4-position of the furo[2,3-b]pyridine ring can be achieved via transition-metal catalyzed cross-coupling reactions starting from halogenated furo[2,3-b]pyridine intermediates.
- For example, 6-chloro-2,3-dihydrofuro[2,3-b]pyridine can be reacted with ethylene glycol monovinylether in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride or [1,3-bis(diphenylphosphino)-propane]palladium(II) dichloride.
- The reaction uses a polar organic solvent (e.g., ethylene glycol or dimethyl sulfoxide) and a non-nucleophilic amine base (e.g., triethylamine or diisopropylethylamine) at elevated temperatures (110–170 °C) for 30 to 240 minutes.
- After reaction completion, acid work-up and extraction yield the 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone product, which can be further purified if necessary.
This approach allows selective functionalization at the pyridine ring and provides a versatile handle for further derivatization.
Metal-Free Heterocyclization from Pyridine-N-Oxide Derivatives
An alternative strategy involves the metal-free synthesis of 2,3-substituted furo[2,3-b]pyridines via heterocyclization of pyridine-N-oxide derivatives.
- Pyridine-N-oxide derivatives undergo mild cyclization reactions under metal-free conditions to form the furo[2,3-b]pyridine core.
- This method yields 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in moderate to high yields (50–91%).
- The resulting furo[2,3-b]pyridine framework can be further functionalized through C–H amination and borylation reactions, although some functionalizations like C–H fluorination are less efficient.
While this method is more general for substituted furo[2,3-b]pyridines, it can be adapted for the preparation of ethanone-substituted derivatives by appropriate choice of substituents.
Comparative Data Table of Preparation Methods
Summary of Research Discoveries and Notes
- The S_NAr approach with tert-butyl esters is a well-optimized route providing high yields and scalability, making it a preferred method for synthesizing the furo[2,3-b]pyridine core.
- Transition-metal catalyzed cross-coupling enables the introduction of ethanone groups selectively on halogenated furo-pyridine intermediates, with palladium catalysts being effective under polar solvent and base conditions.
- Metal-free heterocyclization methods provide an environmentally friendly alternative, though yields and functional group tolerance vary depending on substrates.
- Microwave-assisted methods, while demonstrated on related compounds, offer rapid and efficient synthesis routes and could be adapted for the target compound.
- Purification techniques commonly involve extraction followed by silica gel flash chromatography using solvent gradients such as dichloromethane/petroleum ether or ethyl acetate/petroleum ether.
Chemical Reactions Analysis
Types of Reactions
1-(Furo[2,3-b]pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Scientific Research Applications
1-(Furo[2,3-b]pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Furo[2,3-b]pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table compares 1-(Furo[2,3-b]pyridin-4-yl)ethanone with analogs differing in heterocyclic core, substituents, and bioactivity:
Impact of Heterocyclic Core on Bioactivity
- Furopyridine vs. For instance, furoquinoline derivatives (e.g., compound 3d) show nanomolar-level cytotoxicity, likely due to DNA intercalation or kinase inhibition .
- Thienopyridine vs. Furopyridine: Thieno analogs (e.g., and ) introduce sulfur, which may improve metabolic stability but reduce solubility. No direct bioactivity data is available for thieno derivatives in the provided evidence.
Role of Substituents
- Halogenation: Fluorine (e.g., ) and iodine (e.g., 1-(5-fluoro-4-iodo-pyrrolo[2,3-b]pyridin-1-yl)ethanone ) enhance lipophilicity and bioavailability. Fluorine also stabilizes adjacent functional groups via electron-withdrawing effects.
- Amino groups (e.g., ) enable hydrogen bonding, critical for receptor interactions.
Q & A
Q. What are the common synthetic routes for 1-(Furo[2,3-b]pyridin-4-yl)ethanone?
The synthesis typically involves multi-step organic reactions. A plausible method includes the formation of the furopyridine core via cyclization of pyridine derivatives followed by acylation. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethanone group to the aromatic system . Alternative routes may involve Suzuki-Miyaura coupling to attach substituents before acylation.
Q. How is the structural identity of this compound confirmed?
Structural elucidation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the furopyridine ring (e.g., aromatic protons at δ 6.5–8.5 ppm) and the acetyl group (δ ~2.5 ppm for CH₃).
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing, as demonstrated in similar furopyridine derivatives .
- HRMS : Validates molecular formula via exact mass measurement (e.g., [M+H]⁺ = 190.0643 for C₁₀H₈NO₂⁺) .
Q. What are the key reactivity patterns of this compound?
The acetyl group undergoes nucleophilic substitution (e.g., with amines or hydrazines) to form imines or hydrazones. The furopyridine ring may participate in electrophilic substitution at electron-rich positions, guided by computational studies predicting regioselectivity .
Q. What safety precautions are required during handling?
Based on safety data for structurally related pyridine derivatives:
- Use a chemical fume hood and PPE (gloves, goggles).
- Avoid inhalation or skin contact; wash thoroughly after handling .
- Store in airtight containers away from oxidizers.
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Strategies include:
Q. What computational methods are used to predict its biological activity?
Molecular docking (e.g., AutoDock Vina) and DFT calculations evaluate interactions with biological targets. For example, furopyridine derivatives show affinity for kinases or DNA topoisomerases, validated by comparing computed binding energies with experimental IC₅₀ values .
Q. How does its cytotoxicity profile compare to analogs in cancer models?
In vitro assays (e.g., NCI-60 cell line screening) reveal structure-activity relationships (SAR). For instance, electron-withdrawing groups on the furopyridine ring enhance cytotoxicity, as seen in analogs with GI₅₀ values <1 μM . Advanced studies use transcriptomics to identify gene expression changes post-treatment.
Q. What catalytic systems optimize its synthesis for scalability?
Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic methods improve yield and reduce waste. Microwave-assisted synthesis reduces reaction time for cyclization steps . Process analytical technology (PAT) monitors reaction progress in real-time.
Q. How does solvatomorphism affect its crystallographic data?
Polymorph screening (via solvent recrystallization) identifies stable forms. X-ray diffraction of crystals grown in DMSO vs. ethanol may show variations in hydrogen-bonding networks, impacting bioavailability .
Q. What strategies validate its metabolic stability in pharmacokinetic studies?
- In vitro microsomal assays : Measure half-life using liver microsomes.
- LC-MS/MS : Quantifies metabolites (e.g., hydroxylated derivatives).
- Pharmacophore modeling : Predicts ADME properties, aligning with in vivo data from rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
